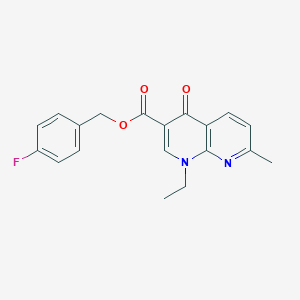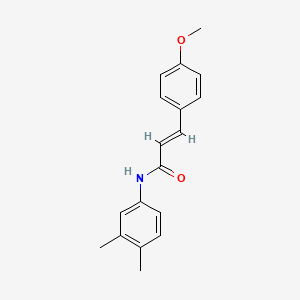
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, commonly known as ITD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ITD is a hydrazone derivative of 4-isopropylbenzaldehyde and 4-amino-4H-1,2,4-triazole, and its dihydrochloride salt is a white crystalline powder.
作用机制
The mechanism of action of ITD is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. ITD has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. ITD has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
ITD has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, ITD has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In animal models of neurodegenerative diseases, ITD has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage caused by oxidative stress. In animal models of inflammation, ITD has been shown to reduce inflammation and oxidative stress, and improve cardiovascular function.
实验室实验的优点和局限性
ITD has several advantages for lab experiments, including its high purity, stability, and solubility in water and other solvents. ITD is also relatively easy to synthesize, making it accessible to researchers. However, ITD has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on ITD, including:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of ITD in animal models and humans.
2. Studies to determine the safety and toxicity of ITD in animal models and humans.
3. Studies to optimize the synthesis of ITD and its derivatives to improve their purity and yield.
4. Studies to determine the molecular targets and mechanisms of action of ITD in cancer cells, neurons, and inflammatory cells.
5. Studies to determine the efficacy of ITD and its derivatives in animal models of cancer, neurodegenerative diseases, and inflammatory diseases.
6. Studies to develop ITD and its derivatives as potential therapeutic agents for cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, 4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, or ITD, is a promising chemical compound that has potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. ITD has been shown to have several biochemical and physiological effects, and its mechanism of action involves the inhibition of several key enzymes and signaling pathways. Future research on ITD is needed to determine its safety, efficacy, and potential as a therapeutic agent.
合成方法
The synthesis of ITD involves the reaction of 4-isopropylbenzaldehyde with 4-amino-4H-1,2,4-triazole in the presence of a reducing agent such as sodium borohydride. The resulting hydrazone is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The synthesis of ITD has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
科学研究应用
ITD has been studied for its potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, ITD has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ITD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neuroprotection, ITD has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. ITD has also been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Inflammation is a key factor in the development of several diseases, including arthritis, asthma, and cardiovascular disease. ITD has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for these diseases.
属性
IUPAC Name |
3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-9(2)11-5-3-10(4-6-11)7-14-16-12-17-15-8-18(12)13;;/h3-9H,13H2,1-2H3,(H,16,17);2*1H/b14-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEIQEWDSECF-MOEKMLTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
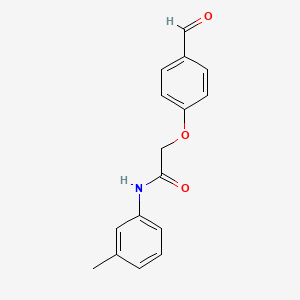
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)

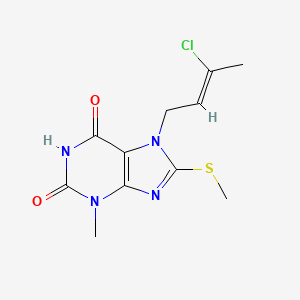
![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
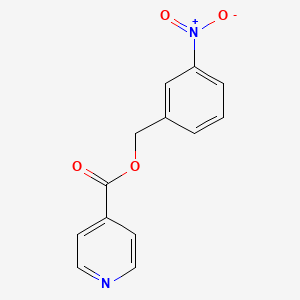
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
